molecular formula C12H15NO5S B2452781 Methyl {4-[(cyclopropylamino)sulfonyl]phenoxy}acetate CAS No. 696632-85-6

Methyl {4-[(cyclopropylamino)sulfonyl]phenoxy}acetate

Cat. No.: B2452781
CAS No.: 696632-85-6
M. Wt: 285.31
InChI Key: VHJRACHSJZCPDB-UHFFFAOYSA-N
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Description

Methyl {4-[(cyclopropylamino)sulfonyl]phenoxy}acetate is a chemical compound utilized in various scientific research fields. It is known for its unique properties, making it valuable for studies involving drug development, organic synthesis, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {4-[(cyclopropylamino)sulfonyl]phenoxy}acetate typically involves multiple steps, including the formation of the phenoxyacetate backbone and the introduction of the cyclopropylamino and sulfonyl groups. One common method involves the reaction of 4-hydroxybenzenesulfonyl chloride with cyclopropylamine to form the intermediate 4-[(cyclopropylamino)sulfonyl]phenol. This intermediate is then reacted with methyl bromoacetate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Methyl {4-[(cyclopropylamino)sulfonyl]phenoxy}acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted phenoxyacetates.

Scientific Research Applications

Methyl {4-[(cyclopropylamino)sulfonyl]phenoxy}acetate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which Methyl {4-[(cyclopropylamino)sulfonyl]phenoxy}acetate exerts its effects involves interactions with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The cyclopropylamino group may enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetamide derivatives: These compounds share the phenoxyacetate backbone but differ in their substituents, leading to variations in their properties and applications.

    Sulfonylphenoxy compounds: Compounds with similar sulfonylphenoxy structures but different amine groups.

Uniqueness

Methyl {4-[(cyclopropylamino)sulfonyl]phenoxy}acetate is unique due to the combination of its cyclopropylamino and sulfonyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

methyl 2-[4-(cyclopropylsulfamoyl)phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5S/c1-17-12(14)8-18-10-4-6-11(7-5-10)19(15,16)13-9-2-3-9/h4-7,9,13H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJRACHSJZCPDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)S(=O)(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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